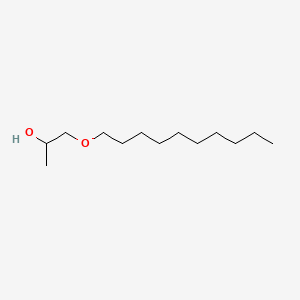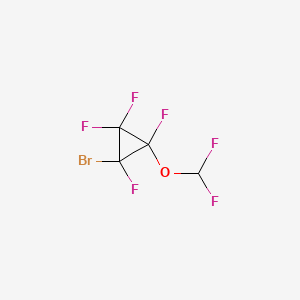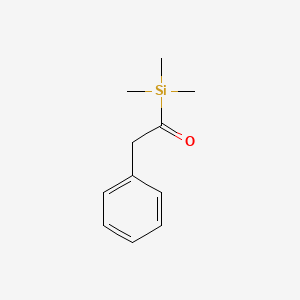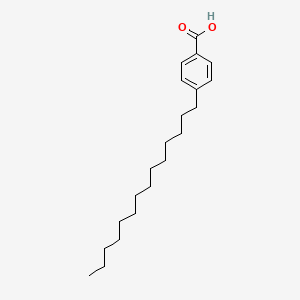
4-Tetradecylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tetradecylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzoic acid core with a tetradecyl (14-carbon) alkyl chain attached to the fourth carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tetradecylbenzoic acid typically involves the Friedel-Crafts alkylation of benzoic acid with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Benzoic acid is dissolved in a suitable solvent, such as dichloromethane.
- Tetradecyl chloride is added to the solution.
- Aluminum chloride is introduced to catalyze the reaction.
- The mixture is stirred at a controlled temperature until the reaction is complete.
- The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tetradecylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of tetradecylbenzoic acid derivatives with oxidized alkyl chains.
Reduction: Formation of tetradecylbenzyl alcohol or tetradecylbenzaldehyde.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Tetradecylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-tetradecylbenzoic acid involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the carboxyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular processes, including signal transduction and enzyme activity.
Comparaison Avec Des Composés Similaires
4-Decylbenzoic acid: Similar structure with a shorter alkyl chain (10 carbons).
4-Dodecylbenzoic acid: Similar structure with a slightly shorter alkyl chain (12 carbons).
4-Hexadecylbenzoic acid: Similar structure with a longer alkyl chain (16 carbons).
Uniqueness: 4-Tetradecylbenzoic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and membrane studies.
Propriétés
Numéro CAS |
55850-65-2 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
4-tetradecylbenzoic acid |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23/h15-18H,2-14H2,1H3,(H,22,23) |
Clé InChI |
XOVZEJPGIZKLHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
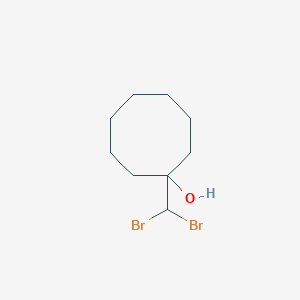
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)

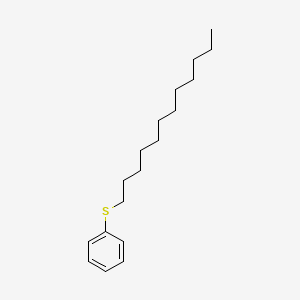
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
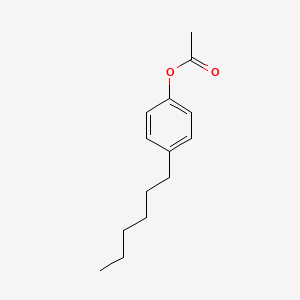
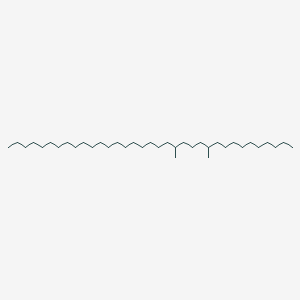
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
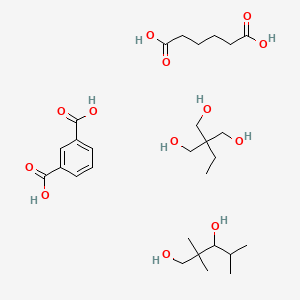
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
